molecular formula C7H16N2 B2479367 (2S,6S)-1,2,6-trimethylpiperazine CAS No. 1152368-07-4

(2S,6S)-1,2,6-trimethylpiperazine

Cat. No. B2479367
M. Wt: 128.219
InChI Key: QHVYJSBQXIIROJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,6S)-1,2,6-trimethylpiperazine” is a chemical compound. It’s worth noting that there is a closely related compound known as “(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate” with a CAS Number: 574007-66-2 and a molecular weight of 214.31 .

Scientific Research Applications

1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives

  • Summary of Application : This research involves the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a competitive silyl-Prins cyclization versus alternative reaction pathways .
  • Methods of Application : The methodology involves the reaction of an alkenol with an aldehyde, in the presence of a Brønsted or Lewis acid. The general accepted mechanism involves the generation of an initial oxocarbenium ion intermediate, which can subsequently evolve through an endo-dig cyclization .
  • Results or Outcomes : The use of vinylsilyl alcohols allowed the preparation of differently disubstituted cis-2,6-dihydropyrans in moderate to good yields. Computational studies support the proposed mechanism .

2. Motor Control Solutions for Robotic Applications

  • Summary of Application : This research involves the development of motor control solutions for robotic applications .
  • Methods of Application : The methodology involves the use of a 3-phase Gate Driver, fully compatible with the STM32 ecosystem. It includes 12V LDO & 3.3V DCDC regulators integrated, 6-step & FOC sensorless / sensored algorithms .
  • Results or Outcomes : The use of this technology allows for more efficient and precise control of motors in robotic applications .

3. Biotechnological Applications of Microbial Deacetylase

  • Summary of Application : This research involves the use of microbial deacetylases in various applications, including food, pharmaceuticals, medicine, and the environment .
  • Methods of Application : The methodology involves the use of deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group .
  • Results or Outcomes : The use of these enzymes allows for the production of various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .

4. Motor Control Solutions for Robotic Applications

  • Summary of Application : This research involves the development of motor control solutions for robotic applications .
  • Methods of Application : The methodology involves the use of a 3-phase Gate Driver, fully compatible with the STM32 ecosystem. It includes 12V LDO & 3.3V DCDC regulators integrated, 6-step & FOC sensorless / sensored algorithms .
  • Results or Outcomes : The use of this technology allows for more efficient and precise control of motors in robotic applications .

5. Biotechnological Applications of Microbial Deacetylase

  • Summary of Application : This research involves the use of microbial deacetylases in various applications, including food, pharmaceuticals, medicine, and the environment .
  • Methods of Application : The methodology involves the use of deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group .
  • Results or Outcomes : The use of these enzymes allows for the production of various deacetylated compounds, such as chitosan-oligosaccharide (COS), mycothiol, 7-aminocephalosporanic acid (7-ACA), glucosamines, amino acids, and polyamines .

properties

IUPAC Name

(2S,6S)-1,2,6-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYJSBQXIIROJ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6S)-1,2,6-trimethylpiperazine

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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